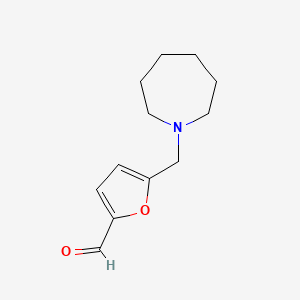
5-(Azepan-1-ylmethyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azepan-1-ylmethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H17NO2 It is a derivative of furan, a heterocyclic organic compound, and contains an azepane ring, which is a seven-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-ylmethyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with azepane in the presence of a suitable catalyst. The reaction conditions may vary, but common conditions include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can range from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-1-ylmethyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 5-(Azepan-1-ylmethyl)furan-2-carboxylic acid.
Reduction: 5-(Azepan-1-ylmethyl)furan-2-methanol.
Substitution: Various substituted furan derivatives, depending on the specific electrophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-ylmethyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The azepane ring and furan moiety can interact with various molecular targets, influencing pathways such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
5-(Azepan-1-ylmethyl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(Azepan-1-ylmethyl)furan-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
5-(Azepan-1-ylmethyl)furan-2-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
5-(Azepan-1-ylmethyl)furan-2-carbaldehyde is unique due to the presence of both an azepane ring and a furan ring, along with an aldehyde functional group
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(azepan-1-ylmethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H17NO2/c14-10-12-6-5-11(15-12)9-13-7-3-1-2-4-8-13/h5-6,10H,1-4,7-9H2 |
InChI Key |
OTGMQUVOXPBEKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



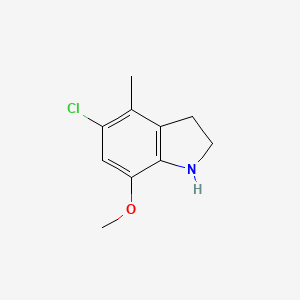
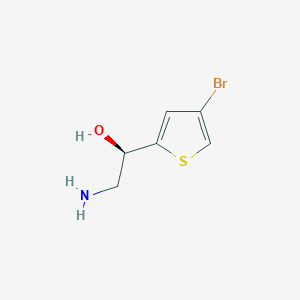

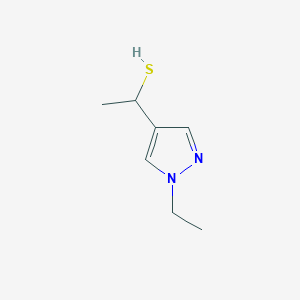

![6-Methyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13296597.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-cyanobutanoic acid](/img/structure/B13296605.png)

![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B13296616.png)
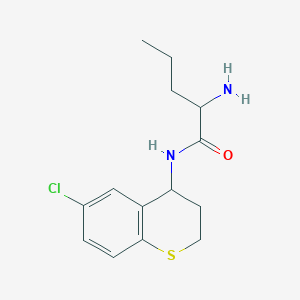
![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine](/img/structure/B13296627.png)

